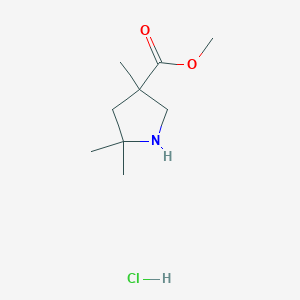

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460755-68-2 . It has a molecular weight of 207.7 and its IUPAC name is methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride . The Inchi Code for this compound is 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H .Physical And Chemical Properties Analysis

“this compound” is a powder and it should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Improvement

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride has been synthesized with a high yield and purity through a process involving condensation, N-alkylation, and hydrolysis, showing its potential for scale-up production in pharmaceutical synthesis (Cheng Qing-fang, 2005).

Catalysis

This compound is related to catalytic processes, particularly in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of related pyrrolidine derivatives in organic synthesis to modulate asymmetric chemo-selective reactions (Andrea Ruiz-Olalla, M. G. Retamosa, F. Cossío, 2015).

Reversible Blocking of Amino Groups

Studies have explored the reversible blocking of amino groups with derivatives of maleic anhydride, offering insights into the modification of amino acids for specific chemical transformations, indicating a potential application in peptide chemistry (H. Dixon, R. Perham, 1968).

Epigenetic Research

The compound is indirectly related to research in epigenetics, particularly in the investigation of hydroxymethylcytosine in mammalian tissue, suggesting an interest in the broader field of chemical modifications of DNA and their biological implications (D. Globisch, M. Münzel, Markus Müller, et al., 2010).

Organometallic Chemistry

Research involving ferrocene compounds has reported on the synthesis and characterization of amino acids containing the skeletal ferrocenylene unit, highlighting the integration of organometallic frameworks with biological molecules for potential applications in medicinal chemistry and materials science (Lidija Barišić, V. Rapić, Hans Pritzkow, et al., 2003).

Anticonvulsant Activity

Studies on 3-aminopyrroles, closely related to the methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride, have been synthesized and tested for anticonvulsant activity, showing significant efficacy with minimal neurotoxicity, suggesting therapeutic potentials in epilepsy treatment (K. Unverferth, J. Engel, N. Höfgen, et al., 1998).

Eigenschaften

IUPAC Name |

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIQROKKWLJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)C(=O)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2666970.png)

![{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine hydrochloride](/img/structure/B2666974.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2666978.png)

![1-Oxaspiro[4.4]nonan-2-one](/img/structure/B2666986.png)

![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)